REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][N:12]=[C:11](Cl)[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:16][NH2:17]>N1C=CC=CC=1>[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][N:12]=[C:11]([NH:16][NH2:17])[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
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Name
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|
Quantity
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4.89 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)OC1=CC(=NC=C1)Cl
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Name
|
|
Quantity
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45 mL
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Type
|
reactant
|
Smiles
|
NN
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Name
|
|
Quantity
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120 mL
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Type
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solvent
|
Smiles
|
N1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
After heating
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Type
|
TEMPERATURE
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Details
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to reflux for 18 hours
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Duration
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18 h
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Type
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CONCENTRATION
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Details
|
the mixture was concentrated
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Name
|
|
Type
|
product
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Smiles
|
C(C1=CC=CC=C1)OC1=CC(=NC=C1)NN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |